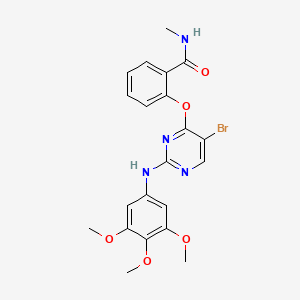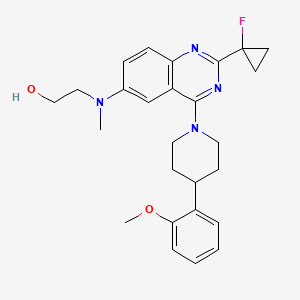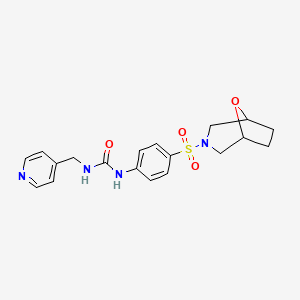
SENP1-IN-8e
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SENP1-IN-8e is a sentrin-specific protease 1 (senp1) inhibitor
Wissenschaftliche Forschungsanwendungen
Role in Cancer Therapeutics and Targeting SENP1
SENP1-IN-8e, a SENP1 inhibitor, has promising applications in cancer therapeutics. SENP1, a SUMO-specific protease, is over-expressed in various cancer tissues, and targeting its expression could be a new strategy for tumor therapy. The development of SENP1 inhibitors like SENP1-IN-8e has been significantly advanced, with the identification of various isoform-selective small molecule inhibitors. These inhibitors, including SENP1-IN-8e, have shown potential advantages in preclinical studies for the development of anticancer drugs (Li, Chen, Li, & Hou, 2022). SENP1's overexpression is notably associated with the development of prostate cancer. It modulates the transcriptional activity of androgen receptors (ARs) and cyclin D1 expression, indicating a potential role of SENP1 inhibitors in treating hormone-driven cancers (Cheng, Bawa, Lee, Gong, & Yeh, 2006).
SENP1 in Chronic Mountain Sickness
SENP1-IN-8e might be relevant in studying chronic mountain sickness (CMS), a serious illness affecting high-altitude residents. Genetic variation in SENP1 has been associated with CMS, suggesting that SENP1 might play a role in the adaptation to high altitude. The genetic basis of CMS involves several genes including SENP1, indicating that SENP1 inhibitors might provide insights into the mechanisms of adaptation or maladaptation to high altitudes (Gonzales & Chaupis, 2015).
Insights into SUMOylation and Cellular Processes
SENP1-IN-8e's inhibition of SENP1 provides a valuable tool for studying SUMOylation, a post-translational modification process involving the attachment of small ubiquitin-related modifier (SUMO) proteins to substrate proteins. This process is critical for a wide range of cellular processes, and SENP1's role in de-conjugation of SUMO proteins is crucial for maintaining the balance between the pools of SUMOylated and unSUMOylated proteins. Understanding how SENP1-IN-8e affects these processes can provide insights into various diseases, including cancer, where deregulation of SENPs leads to cellular dysfunction (Tokarz & Woźniak, 2021).
Eigenschaften
Produktname |
SENP1-IN-8e |
|---|---|
Molekularformel |
C29H22ClNO5 |
Molekulargewicht |
499.947 |
IUPAC-Name |
2-(4-Chlorophenyl)-2-oxoethyl 4-(3-(benzyloxy)benzamido)benzoate |
InChI |
InChI=1S/C29H22ClNO5/c30-24-13-9-21(10-14-24)27(32)19-36-29(34)22-11-15-25(16-12-22)31-28(33)23-7-4-8-26(17-23)35-18-20-5-2-1-3-6-20/h1-17H,18-19H2,(H,31,33) |
InChI-Schlüssel |
CYKYMBAFNWGXGM-UHFFFAOYSA-N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SENP1-IN-8e; SENP1 IN 8e; SENP1IN-8e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



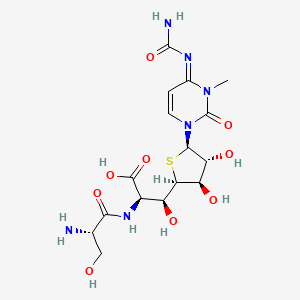
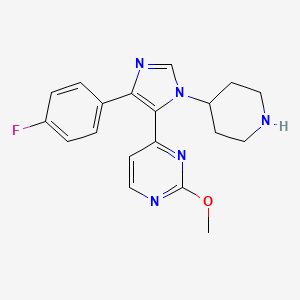
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
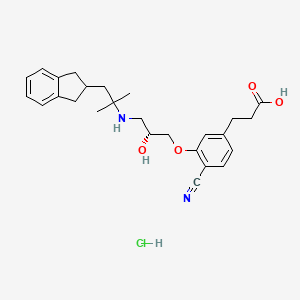
![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)
![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)
